molecular formula C5H7N3OS B13961442 5-(Prop-2-en-1-ylamino)-1,3,4-oxadiazole-2-thiol

5-(Prop-2-en-1-ylamino)-1,3,4-oxadiazole-2-thiol

Cat. No.: B13961442
M. Wt: 157.20 g/mol
InChI Key: DOIOGDLUQVZCGO-UHFFFAOYSA-N
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Description

5-(Allylamino)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features an oxadiazole ring substituted with an allylamino group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allylamino)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an allylamine with a thiosemicarbazide derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent and a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-(Allylamino)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the allylamino position .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(Allylamino)-1,3,4-oxadiazole-2(3H)-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cell proliferation and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied properties and applications.

    Thiosemicarbazide Derivatives: These compounds have a similar thione group but lack the oxadiazole ring, resulting in different chemical behaviors.

Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

5-(prop-2-enylamino)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C5H7N3OS/c1-2-3-6-4-7-8-5(10)9-4/h2H,1,3H2,(H,6,7)(H,8,10)

InChI Key

DOIOGDLUQVZCGO-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NNC(=S)O1

Origin of Product

United States

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